molecular formula C18H19NaO6 B597302 alpha-Methoxyphenylacetic Acid Hemisodium Salt CAS No. 13911-17-6

alpha-Methoxyphenylacetic Acid Hemisodium Salt

Cat. No. B597302
CAS RN: 13911-17-6
M. Wt: 354.334
InChI Key: MHJDZCYTNVPWJM-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of alpha-Methoxyphenylacetic Acid Hemisodium Salt can be achieved by the reaction of alpha-Methoxyphenylacetic Acid with sodium hydroxide. The process involves dissolving alpha-Methoxyphenylacetic Acid in water to form a clear solution, then slowly adding Sodium Hydroxide to the solution while stirring continuously. The solution is then filtered to remove any impurities, concentrated by evaporating the water under reduced pressure, and the product is crystallized by adding a suitable solvent such as ethanol or acetone.


Molecular Structure Analysis

A rotational spectroscopy study of alpha-methoxy phenylacetic acid in the gas phase was conducted . This acid is a derivative of mandelic acid and is used in various organic reactions . The conformational landscape of alpha-methoxy phenylacetic acid was explored to gain insight into its intramolecular dynamics .


Chemical Reactions Analysis

Alpha-Methoxyphenylacetic Acid Hemisodium Salt has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in amino acid metabolism, resulting in decreased levels of amino acids in the body.


Physical And Chemical Properties Analysis

Alpha-Methoxyphenylacetic Acid Hemisodium Salt is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal .

Scientific Research Applications

  • Synthetic Technologies : Alpha-methoxyphenylacetic acid can be prepared from anisole through a Friedel-Crafts reaction. This synthetic route involves the reduction by Wolff-Kishner-Huang reaction with hydrazine hydrate, yielding an overall yield of 55.4% (Zhu Jin-tao, 2011).

  • Biochemical Analysis : In pharmacology, alpha-methoxyphenylacetic acid has been used as a reference in methods like fluorimetric estimation. For instance, a method for estimating 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid) was developed and applied to normal brain tissue (D. Sharman, 1963).

  • Chemical Characterization and Analysis : The conformational landscape of alpha-methoxy phenylacetic acid has been explored in the gas phase to understand its intramolecular dynamics. This research used chirped-pulse Fourier transform microwave spectroscopy to identify different conformers (Himanshi Singh et al., 2022).

  • Pharmacokinetics and Metabolism : Studies have also focused on the metabolism of related compounds, such as danshensu, identifying its major metabolite in rat urine and plasma. This kind of research is vital for understanding the pharmacokinetic properties of drugs and their metabolites (Xiang-yang Wang et al., 2015).

  • Material Science : Alpha-methoxyphenylacetic acid has been utilized in material science for shape control of hematite particles. This research found that organic reagents could be used as shape controllers for forming ellipsoidal hematite particles in the gel-sol system (Sugimoto, Itoh, Mochida, 1998).

Safety And Hazards

Alpha-Methoxyphenylacetic Acid Hemisodium Salt can cause serious eye damage . It is advised to wear eye protection and face protection when handling this substance . If it comes in contact with the eyes, rinse cautiously with water for several minutes and immediately call a poison center or doctor .

properties

IUPAC Name

sodium;2-methoxy-2-phenylacetate;2-methoxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H10O3.Na/c2*1-12-8(9(10)11)7-5-3-2-4-6-7;/h2*2-6,8H,1H3,(H,10,11);/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJDZCYTNVPWJM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)O.COC(C1=CC=CC=C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659929
Record name Sodium methoxy(phenyl)acetate--methoxy(phenyl)acetic acid (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Methoxyphenylacetic Acid Hemisodium Salt

CAS RN

13911-17-6
Record name Sodium methoxy(phenyl)acetate--methoxy(phenyl)acetic acid (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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